N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a compound that features a 1,3,4-thiadiazole ring, an adamantyl group, and a benzamide moiety. The 1,3,4-thiadiazole nucleus is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The adamantyl group enhances the lipophilicity and stability of the compound, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced via a nucleophilic substitution reaction using 1-adamantyl bromide.
Coupling with 3,4-dimethoxybenzoyl chloride: The final step involves the coupling of the 1,3,4-thiadiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzamide moiety can be reduced to amines.
Substitution: The methoxy groups on the benzamide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Adamantyl derivatives: Compounds with the adamantyl group are known for their stability and lipophilicity.
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is unique due to the combination of the 1,3,4-thiadiazole ring and the adamantyl group, which enhances its biological activity and stability .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O3S, with a molecular weight of approximately 388.48 g/mol. The structural features include an adamantane moiety and a thiadiazole ring, which are known to enhance biological activity through various mechanisms.
Table 1: Chemical Properties
Property | Value |
---|---|
Molecular Formula | C19H24N4O3S |
Molecular Weight | 388.48 g/mol |
LogP | 5.8725 |
Polar Surface Area | 53.76 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base.
- Introduction of Adamantyl Group : This is achieved through Friedel-Crafts alkylation using adamantane and an appropriate alkylating agent.
- Coupling with Benzamide : The final step involves coupling the thiadiazole derivative with 3,4-dimethoxybenzoyl chloride under suitable reaction conditions.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : In a study involving derivatives of adamantane-based thiadiazoles, it was found that many compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives outperformed standard antibiotics like streptomycin and ampicillin .
- Antifungal Activity : The same derivatives were tested against various fungal species and showed antifungal efficacy superior to reference drugs such as bifonazole and ketoconazole .
Table 2: Antimicrobial Efficacy
Compound ID | Activity Type | Efficacy Against |
---|---|---|
Compound 8 | Antibacterial | MRSA, P. aeruginosa |
Compound 8 | Antifungal | C. albicans |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values suggesting effective growth inhibition at low concentrations .
- Mechanism of Action : Molecular docking studies have suggested that these compounds may induce apoptosis by modulating key apoptotic pathways—specifically up-regulating BAX and down-regulating Bcl-2 proteins .
Table 3: Anticancer Activity Data
Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Apoptosis induction |
HepG2 | 8 | BAX up-regulation |
A549 | 5 | Bcl-2 down-regulation |
Case Studies
A notable study focused on the design and synthesis of a series of adamantane-thiadiazole derivatives which demonstrated promising anti-proliferative activity against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-26-16-4-3-15(8-17(16)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCSFNDZAVZQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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